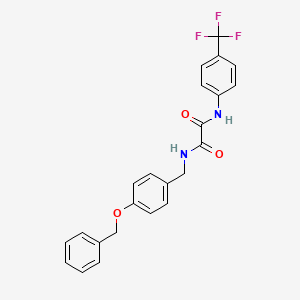
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound with notable characteristics due to the presence of benzyloxy, benzyl, and trifluoromethyl groups. Its unique structure grants it diverse functionalities that can be harnessed for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediates:
Step 1: Synthesis of 4-(benzyloxy)benzylamine.
Reaction: 4-(benzyloxy)benzyl bromide with an amine source.
Conditions: Organic solvent (e.g., ethanol), moderate temperature (50-60°C).
Step 2: Synthesis of 4-(trifluoromethyl)phenylisocyanate.
Reaction: Reaction of 4-(trifluoromethyl)phenylamine with phosgene.
Conditions: Anhydrous conditions, low temperature (0-5°C).
Final Coupling:
Step 3: Coupling of intermediates to form the target compound.
Reaction: 4-(benzyloxy)benzylamine with 4-(trifluoromethyl)phenylisocyanate.
Conditions: Organic solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods:
Employs batch or continuous flow reactors.
Optimized for yield and purity through controlled temperature, pressure, and solvent conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can occur at the benzyloxy group, forming corresponding benzaldehyde derivatives.
Reduction: The trifluoromethyl group can be reduced under high-pressure hydrogenation conditions.
Substitution: The benzyl groups are susceptible to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products:
Benzaldehyde derivatives (oxidation).
Partially fluorinated compounds (reduction).
Substituted benzyl derivatives (substitution).
Wissenschaftliche Forschungsanwendungen
Chemistry:
As a precursor in organic synthesis for creating novel compounds.
Biology:
Probes for biological systems to study molecular interactions.
Medicine:
Potential candidate for drug development due to its unique functional groups.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
Mechanism:
The compound interacts with specific molecular targets, forming stable complexes.
The benzyloxy group enables interactions with proteins and enzymes through hydrophobic and π-π stacking interactions.
Molecular Targets and Pathways:
Targets enzymes involved in metabolic pathways.
Potential to modulate receptor activities in biological systems.
Vergleich Mit ähnlichen Verbindungen
N1-(4-methoxybenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Lacks the benzyloxy group, altering its interaction profile.
N1-(4-(benzyloxy)benzyl)-N2-(4-chlorophenyl)oxalamide: Presence of chloro group instead of trifluoromethyl affects reactivity and stability.
Uniqueness:
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity.
The benzyloxy group allows for specific interaction patterns, increasing its versatility in scientific applications.
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(aminomethyl)-4-methylpentyl]benzene](/img/structure/B2984402.png)
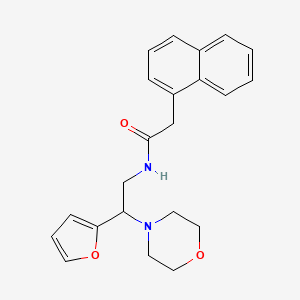
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)
![N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2984401.png)
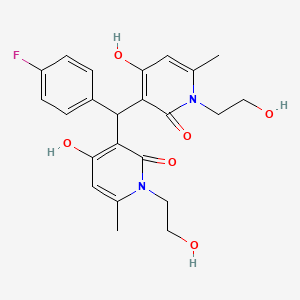
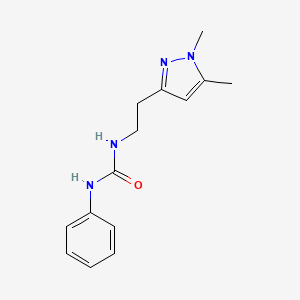
![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
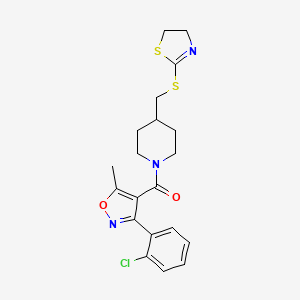
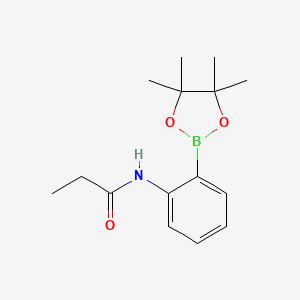
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)
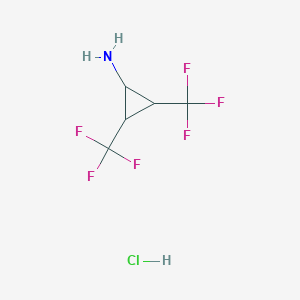
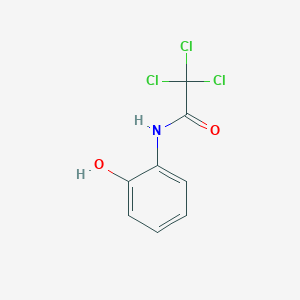
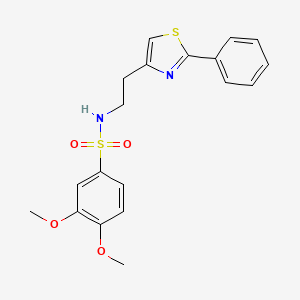
![4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)
